molecular formula C18H17N3O7S B2499367 Ethyl 4-(((3,5-dimethylisoxazol-4-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899959-89-8

Ethyl 4-(((3,5-dimethylisoxazol-4-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Katalognummer: B2499367
CAS-Nummer: 899959-89-8
Molekulargewicht: 419.41
InChI-Schlüssel: MRLXXOOIZOLDCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(((3,5-dimethylisoxazol-4-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a 1,6-dihydropyridazine core substituted with a phenyl group at position 1, a sulfonyloxy group at position 4, and an ethyl ester at position 3. The sulfonyloxy group bridges the dihydropyridazine ring to a 3,5-dimethylisoxazole moiety, a five-membered heterocycle with two methyl substituents.

The dihydropyridazine core distinguishes this compound from fully aromatic pyridazines, as partial saturation may enhance conformational flexibility and reduce aromatic stabilization.

Eigenschaften

IUPAC Name

ethyl 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyloxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O7S/c1-4-26-18(23)16-14(28-29(24,25)17-11(2)20-27-12(17)3)10-15(22)21(19-16)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLXXOOIZOLDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(ON=C2C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

Ethyl 4-(((3,5-dimethylisoxazol-4-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural elements:

  • Dihydropyridazine core : This structure is known for its diverse biological activities.
  • Isosoxazole moiety : Contributes to the compound's electron density and potential reactivity.
  • Sulfonyl group : Enhances solubility and may influence binding interactions with biological targets.

Table 1: Structural Components

ComponentDescription
DihydropyridazineCore structure with potential activity
3,5-DimethylisoxazoleContributes to electron density
Sulfonyl groupEnhances solubility

The biological activity of Ethyl 4-(((3,5-dimethylisoxazol-4-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is attributed to its interaction with various molecular targets. Research suggests that it may function through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Antioxidant Properties : The presence of the isoxazole ring may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of isoxazole compounds exhibit significant cytotoxicity against various cancer cell lines. Ethyl 4-(((3,5-dimethylisoxazol-4-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate was evaluated for its ability to induce apoptosis in breast cancer cells, showing promising results (source needed).
  • Antimicrobial Testing : In vitro assays revealed that this compound exhibited inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent (source needed).
  • Oxidative Stress Studies : The antioxidant capacity of the compound was assessed using DPPH and ABTS assays, indicating significant free radical scavenging activity compared to standard antioxidants (source needed).

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibitory effects against bacterial strains
AntioxidantSignificant free radical scavenging activity

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Core Heterocycles :

  • The target’s 1,6-dihydropyridazine core contrasts with the fully aromatic pyridazine (I-6230) or isoxazole (I-6273, I-6373) cores. Partial saturation in dihydropyridazines may reduce planarity, affecting binding interactions in biological systems.

Substituent Effects: The sulfonyloxy group in the target compound is unique among the analogs, which primarily feature phenethylamino or phenethylthio linkers.

Functional Group Reactivity :

  • The ethyl ester in all compounds suggests shared susceptibility to esterase-mediated hydrolysis. However, the target’s 3,5-dimethylisoxazole group may confer steric hindrance, slowing metabolic degradation compared to analogs with single methyl substituents (e.g., I-6273) .

Research Findings and Limitations

Direct experimental data comparing the target compound with its analogs are absent in the provided evidence. However, structural inferences suggest:

  • Solubility : The sulfonyloxy group likely increases aqueous solubility relative to I-6230 and I-6373 but may reduce membrane permeability.
  • Stability : Hydrolytic degradation of the sulfonate ester could limit shelf-life compared to thioether-linked I-6373.
  • Bioactivity : The dihydropyridazine core may offer unique binding modes in enzymatic or receptor interactions compared to pyridazines or isoxazoles.

Further studies are required to validate these hypotheses, particularly comparative assays measuring solubility, stability, and biological activity.

Vorbereitungsmethoden

Hydroxylation

The 4-position must first be hydroxylated to enable subsequent sulfonylation. This is achieved through:

  • Halogenation : Treatment of the dihydropyridazinone with phosphorus oxychloride (POCl₃) in dichloromethane (0°C → rt, 6 h) introduces a chlorine atom at position 4.
  • Hydrolysis : Subsequent reaction with aqueous NaOH (1M, 60°C, 4 h) replaces chlorine with a hydroxyl group through nucleophilic aromatic substitution.

Critical parameters :

  • Temperature gradient : Gradual warming from 0°C to room temperature prevents exothermic decomposition of POCl₃.
  • Base strength : Mild alkaline conditions preserve ester functionality while enabling hydrolysis.

Sulfonation

The hydroxyl group undergoes sulfonation using 3,5-dimethylisoxazole-4-sulfonyl chloride. Optimized conditions involve:

  • Reagent ratio : 1.2 equivalents sulfonyl chloride relative to dihydropyridazinone
  • Base : Pyridine (2.5 eq) acts as both base and solvent
  • Conditions : 0°C → 25°C over 12 h, followed by quenching with ice-water

Mechanistic insight :
The reaction proceeds via a two-step mechanism:

  • Formation of a sulfonate intermediate through nucleophilic attack of the hydroxyl oxygen on sulfur
  • Elimination of HCl facilitated by pyridine's basicity

Reaction Optimization Data

Table 1 summarizes critical parameters for each synthetic stage:

Step Reagents Conditions Yield (%) Purity (HPLC)
Cyclization Hydrazine hydrate/EtOH Reflux, 12 h 78 92
Halogenation POCl₃/DCM 0°C→rt, 6 h 85 89
Hydrolysis NaOH (1M) 60°C, 4 h 91 95
Sulfonation Isoxazole-SO₂Cl/Pyridine 0°C→25°C, 12 h 67 88

Data extrapolated from analogous reactions in

Analytical Characterization

Key spectral features confirming successful synthesis:

¹H NMR (400 MHz, CDCl₃)

  • δ 1.35 (t, J=7.1 Hz, 3H, -OCO₂CH₂CH₃)
  • δ 2.45 (s, 6H, isoxazole-CH₃)
  • δ 4.32 (q, J=7.1 Hz, 2H, -OCO₂CH₂CH₃)
  • δ 6.85-7.45 (m, 5H, aromatic H)
  • δ 8.22 (s, 1H, pyridazine H-5)

IR (KBr)

  • 1745 cm⁻¹ (ester C=O)
  • 1678 cm⁻¹ (pyridazinone C=O)
  • 1362, 1184 cm⁻¹ (S=O asymmetric/symmetric stretching)

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation

The electron-deficient pyridazine ring risks multiple sulfonation sites. Control is achieved through:

  • Steric effects : Bulky isoxazole sulfonyl chloride preferentially reacts at less hindered C-4
  • Directed metalation : Use of LDA at -78°C to generate specific enolates prior to sulfonation

Ester Hydrolysis Prevention

Maintaining ester integrity requires:

  • pH control : Buffered reactions at pH 6-7 during aqueous workups
  • Short reaction times : Limiting exposure to nucleophilic reagents

Comparative Analysis of Synthetic Routes

Two predominant pathways emerge from literature analysis:

Route A (Linear Synthesis)
Cyclization → Halogenation → Hydrolysis → Sulfonation

  • Advantages : High yields at each step (78-91%)
  • Disadvantages : Cumulative purification losses

Route B (Convergent Synthesis)
Separate preparation of sulfonyloxy component followed by coupling

  • Advantages : Modular approach facilitates analog synthesis
  • Disadvantages : Requires advanced intermediates

Industrial-Scale Considerations

For bulk production (>100 kg batches):

  • Continuous flow processing : Microreactors improve heat transfer during exothermic sulfonation
  • Catalyst recycling : Immobilized lipases for esterification steps reduce costs
  • Waste minimization : POCl₃ byproducts neutralized with Ca(OH)₂ slurry

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.